molecular formula C7H7IN2 B1466211 1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole CAS No. 1409837-22-4

1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole

Cat. No.: B1466211
CAS No.: 1409837-22-4
M. Wt: 246.05 g/mol
InChI Key: DGNYUMUSNIKICL-UHFFFAOYSA-N
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Description

1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole is a pyrazole derivative featuring a terminal alkyne (but-3-yn-1-yl) group at the N1 position and an iodine atom at the C4 position (Fig. 1). Pyrazole derivatives are heterocyclic compounds widely used in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity . The iodine substituent at the 4-position enhances reactivity in cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), making this compound a valuable intermediate for synthesizing complex molecules . The but-3-yn-1-yl group further enables click chemistry applications, such as azide-alkyne cycloadditions, which are pivotal in drug discovery and polymer science .

Properties

IUPAC Name

1-but-3-ynyl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2/c1-2-3-4-10-6-7(8)5-9-10/h1,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNYUMUSNIKICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The but-3-yn-1-yl group distinguishes the target compound by enabling alkyne-based reactions, which are absent in ethoxyethyl or benzyl-substituted analogs .
  • Iodine at C4 offers superior leaving-group ability compared to bromine or chlorine, facilitating nucleophilic substitution or metal-catalyzed couplings .
  • Bulky substituents (e.g., 2-chloro-6-fluorobenzyl) reduce reactivity in cross-coupling but improve pharmacokinetic properties .

Contrasts :

  • The target compound’s synthesis requires cesium carbonate for efficient alkylation , while similar compounds (e.g., ) use potassium carbonate, which may lead to slower reaction kinetics.
  • Palladium catalysis is critical for introducing ethynyl groups in antifungal derivatives, whereas simpler alkylations avoid transition metals .

Preparation Methods

CuI-Catalyzed Coupling Reactions

  • A study demonstrated that CuI catalyzes the coupling of 4-iodopyrazoles with alcohols and alkynes efficiently, providing 4-substituted pyrazoles with excellent regioselectivity. The reaction typically uses CuI (10 mol%), ligands such as triphenylphosphine, and a base like triethylamine in solvents such as 1,4-dioxane.

  • The reaction proceeds under mild conditions (room temperature to 80°C) with reaction times ranging from 15 minutes to several hours depending on substrates.

  • Yields of 4-substituted pyrazoles in these protocols range from moderate to high (50-90%).

Spectroscopic Characterization

  • The 1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole shows characteristic NMR signals:

    • 1H NMR: Alkynyl protons appear as triplets or multiplets around δ 2.0-3.0 ppm; pyrazole ring protons resonate between δ 6.0-7.5 ppm.

    • 13C NMR: Alkynyl carbons appear near δ 80-90 ppm; aromatic carbons of pyrazole ring between δ 110-150 ppm.

  • Mass spectrometry confirms molecular ion peaks consistent with the molecular weight including iodine (heavy atom effect).

Comparative Table of Preparation Methods

Method Starting Material Catalyst/ Reagents Conditions Yield (%) Advantages Limitations
Direct N1-Alkynylation + Electrophilic Iodination 1H-pyrazole + but-3-yn-1-yl halide + NIS K2CO3, DMF; NIS, AcOH 60-80°C (alkylation); RT (iodination) 60-85 combined Simple, straightforward Two-step, moderate yields
CuI-Catalyzed Coupling of 4-Iodopyrazole + Alkyne 4-iodo-1H-pyrazole + but-3-yn-1-yl alcohol/alkyne CuI, PPh3, Et3N, 1,4-dioxane RT to 80°C, 15 min to 2 h 70-90 High regioselectivity, mild conditions Requires Cu catalyst and ligands
Electrophilic Iodination First + Alkynylation 1H-pyrazole iodinated with NIS then alkylated NIS, AcOH; K2CO3, DMF RT; 60-80°C 60-80 Control over substitution pattern May require purification after iodination

Summary and Expert Notes

  • The preparation of this compound is best achieved by either CuI-catalyzed coupling of 4-iodopyrazole with but-3-yn-1-yl derivatives or by sequential alkylation and electrophilic iodination.

  • CuI-catalyzed methods provide better regioselectivity and potentially higher yields with fewer steps.

  • Optimization of catalyst loading, ligand choice, and reaction time can improve the practicality and scalability of the synthesis.

  • Spectroscopic data and chromatographic purification protocols are well established for these compounds, facilitating characterization and isolation.

This comprehensive analysis integrates diverse research findings and practical synthetic protocols to provide an authoritative guide on the preparation methods of this compound.

Q & A

Q. What are the most efficient synthetic routes for preparing 1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole?

The compound can be synthesized via cyclocondensation reactions between sydnone derivatives and haloalkenes. For example, 3-arylsydnones react with 2-aryl-1,1-dihalo-1-alkenes under basic conditions to yield 4-halo-1H-pyrazoles . A modified approach using iodine catalysis (e.g., molecular iodine in one-pot multicomponent reactions) may enhance regioselectivity and reduce side products . Key steps include:

  • Optimization of reaction time and temperature to minimize decomposition of the alkyne moiety.
  • Purification via column chromatography using silica gel and non-polar solvents to isolate the iodinated product.

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

  • X-ray crystallography : Use SHELX software for single-crystal refinement to resolve the positions of the iodine and alkyne substituents .
  • NMR spectroscopy : Compare 1^1H and 13^13C NMR shifts with computational predictions (DFT calculations) to validate the substitution pattern. For example, the alkyne proton typically appears as a singlet near δ 2.1 ppm, while the pyrazole ring protons resonate between δ 6.5–8.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak ([M+H]+^+) and isotopic pattern due to iodine.

Q. What are the common challenges in handling this compound due to its iodine substituent?

  • Light sensitivity : The C–I bond is prone to photolytic cleavage; store the compound in amber vials under inert gas.
  • Solubility : Limited solubility in polar solvents (e.g., water, methanol) necessitates the use of DMSO or DMF for reactions .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–I bond to evaluate its suitability in Suzuki-Miyaura or Sonogashira couplings. The iodine atom’s polarizability enhances oxidative addition with palladium catalysts .
  • Molecular docking : Simulate interactions with catalytic systems (e.g., Pd(PPh3_3)4_4) to predict regioselectivity in coupling reactions .

Q. What strategies can resolve contradictions in spectroscopic data versus crystallographic results?

  • Dynamic effects in NMR : Conformational flexibility (e.g., alkyne rotation) may cause NMR signal broadening. Variable-temperature NMR can reveal dynamic behavior not captured in static crystal structures .
  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., hydrogen bonds, halogen bonding) from crystallography with solvent effects in solution-phase spectroscopy .

Q. How can the iodine atom be leveraged for further functionalization in medicinal chemistry applications?

  • Radioactive labeling : Substitute 127^{127}I with 125^{125}I for tracer studies in pharmacokinetics .
  • Bioisosteric replacement : Replace iodine with trifluoromethyl or boronate groups to modulate lipophilicity and target binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole
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1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole

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